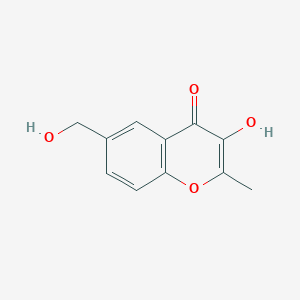

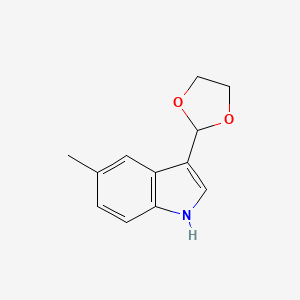

2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Difluorphenyl)-1H-imidazol-5-carbaldehyd ist eine chemische Verbindung, die zur Klasse der Imidazolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Difluorphenylgruppe aus, die an den Imidazolring gebunden ist und weiter mit einer Carbaldehydgruppe substituiert ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2,4-Difluorphenyl)-1H-imidazol-5-carbaldehyd umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit 2,4-Difluor-Anilin und Glyoxal als primären Ausgangsmaterialien.

Bildung des Imidazolrings: Die Reaktion zwischen 2,4-Difluor-Anilin und Glyoxal in Gegenwart eines sauren Katalysators führt zur Bildung des Imidazolrings.

Einführung der Carbaldehydgruppe:

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-(2,4-Difluorphenyl)-1H-imidazol-5-carbaldehyd folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierten Systemen zur präzisen Steuerung der Reaktionsbedingungen und Reinigungsverfahren wie Kristallisation und Chromatographie, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-difluoroaniline and glyoxal as the primary starting materials.

Formation of Imidazole Ring: The reaction between 2,4-difluoroaniline and glyoxal in the presence of an acid catalyst leads to the formation of the imidazole ring.

Introduction of Carbaldehyde Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2,4-Difluorphenyl)-1H-imidazol-5-carbaldehyd durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte

Oxidation: 2-(2,4-Difluorphenyl)-1H-imidazol-5-carbonsäure.

Reduktion: 2-(2,4-Difluorphenyl)-1H-imidazol-5-methanol.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Difluorphenyl)-1H-imidazol-5-carbaldehyd hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle und heterozyklischer Verbindungen verwendet.

Biologie: Aufgrund seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren, wird es als potenzielle biochemische Sonde untersucht.

Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter antifungale und antimikrobielle Aktivitäten.

Industrie: Es wird bei der Entwicklung von fortschrittlichen Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(2,4-Difluorphenyl)-1H-imidazol-5-carbaldehyd beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann kovalente Bindungen mit nukleophilen Stellen an Proteinen und Enzymen bilden, was zu einer Hemmung ihrer Aktivität führt. Diese Interaktion wird durch den elektrophile Charakter der Carbaldehydgruppe erleichtert, die mit Aminogruppen an Proteinen reagieren kann. Darüber hinaus verstärkt die Difluorphenylgruppe die Lipophilie der Verbindung, wodurch sie Zellmembranen durchdringen und intrazelluläre Zielstrukturen erreichen kann.

Wissenschaftliche Forschungsanwendungen

2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is facilitated by the electrophilic nature of the carbaldehyde group, which can react with amino groups on proteins. Additionally, the difluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

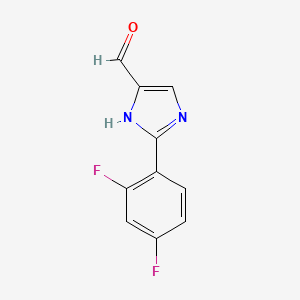

- 2-(2,4-Difluorphenyl)-pyridin

- 2-(2,4-Difluorphenyl)-1H-1,2,4-triazol

- 2-(2,4-Difluorphenyl)-1H-pyrrol

Einzigartigkeit

2-(2,4-Difluorphenyl)-1H-imidazol-5-carbaldehyd ist einzigartig aufgrund des Vorhandenseins sowohl der Difluorphenyl- als auch der Imidazolgruppen, die unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Die Kombination dieser funktionellen Gruppen ermöglicht vielseitige chemische Modifikationen und Interaktionen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen macht.

Eigenschaften

Molekularformel |

C10H6F2N2O |

|---|---|

Molekulargewicht |

208.16 g/mol |

IUPAC-Name |

2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde |

InChI |

InChI=1S/C10H6F2N2O/c11-6-1-2-8(9(12)3-6)10-13-4-7(5-15)14-10/h1-5H,(H,13,14) |

InChI-Schlüssel |

XMCHOTZPKDRZEA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)F)C2=NC=C(N2)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)

![2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)

![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)